5-Isobutyl-1H-pyrazole-3-carbaldehyde

Description

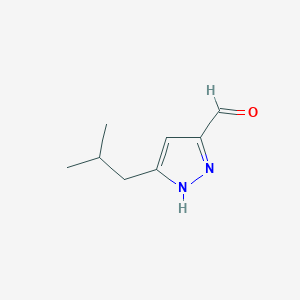

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring an isobutyl substituent at position 5 and a carbaldehyde group at position 2. Pyrazole derivatives are widely studied due to their versatility in pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)3-7-4-8(5-11)10-9-7/h4-6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIFDEWXDNLKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586091 | |

| Record name | 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025032-18-1 | |

| Record name | 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of isobutyl hydrazine with an appropriate aldehyde under controlled conditions. One common method is the condensation reaction between isobutyl hydrazine and 3-formylpyrazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

For example, reaction with phenylhydrazine produces hydrazones via condensation, which are precursors for heterocyclic systems like pyrazolines .

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation : Treatment with KMnO₄ in aqueous pyridine converts the aldehyde to 5-isobutyl-1H-pyrazole-3-carboxylic acid (85–92% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 5-isobutyl-1H-pyrazole-3-methanol (73–88% yield) .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and Knoevenagel condensations:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Acetophenone | NaOH/EtOH, reflux, 6 h | Chalcone derivatives | Anticancer leads |

| Malononitrile | Piperidine catalyst, rt, 2 h | α,β-Unsaturated nitriles | Fluorescent probes |

For instance, condensation with hippuric acid yields 5-oxazolones via Erlenmeyer-Plöchl synthesis .

Cyclization and Heterocycle Formation

The aldehyde facilitates cyclocondensation:

-

With thiourea: Forms pyrazole-thiazolidinone hybrids under acidic conditions (65% yield) .

-

With hydroxylamine: Produces pyrazole-oxime derivatives, which can be further cyclized to isoxazoles .

Coordination Chemistry

The pyrazole nitrogen and aldehyde oxygen act as ligands in metal complexes:

-

Reaction with Cu(II) acetate in methanol forms square-planar complexes (e.g., [Cu(C₈H₁₁N₂O)₂]·2H₂O), characterized by XRD and ESR .

-

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Functional Group Transformations

-

Wittig Reaction : Alkenes form via reaction with ylides (e.g., Ph₃P=CHCO₂Et) .

-

Mannich Reaction : Aminomethylation with secondary amines and formaldehyde yields tertiary amine derivatives (60–75% yield) .

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyrazole ring increases electrophilicity at the aldehyde carbon, enhancing nucleophilic attack .

-

Regioselectivity : Steric effects from the isobutyl group influence substitution patterns in aromatic electrophilic reactions .

Stability and Reaction Optimization

-

The aldehyde is sensitive to strong acids/bases, requiring neutral conditions for most reactions.

-

Methanol/chloroform mixtures are optimal for methanolysis of intermediates without aldehyde degradation .

This compound’s versatility in forming pharmacophores (e.g., hydrazones, chalcones) underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and bioactive hybrid molecules.

Scientific Research Applications

5-Isobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Medicine: Research into its derivatives has shown potential for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Isobutyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyrazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Pyrazole Core

The position and nature of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazole-3-carbaldehyde Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Molar Mass (g/mol) | Notable Features |

|---|---|---|---|---|

| 5-Isobutyl-1H-pyrazole-3-carbaldehyde | Isobutyl (5), CHO (3) | C₉H₁₄N₂O | 166.22 | Steric bulk from branched isobutyl |

| 5-Ethyl-1H-pyrazole-3-carbaldehyde | Ethyl (5), CHO (3) | C₆H₈N₂O | 124.14 | Linear alkyl chain; reduced bulk |

| 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde | tert-Butyl (5), CHO (3) | C₈H₁₂N₂O | 152.19 | Extreme steric hindrance |

| 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | Isopropyl (5), Methyl (1), CHO (3) | C₈H₁₂N₂O | 152.19 | Methyl at N1; shorter branching vs. isobutyl |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Cl (5), Ph (1), CHO (4) | C₁₁H₈ClN₂O | 225.65 | Electron-withdrawing Cl; carbaldehyde at position 4 |

Key Observations :

- Steric Effects : The isobutyl group (branched C4) offers intermediate bulk compared to tert-butyl (C4, highly branched) and ethyl (linear C2) .

- Positional Isomerism : Carbaldehyde at position 4 () versus 3 alters molecular dipole moments and hydrogen-bonding capabilities, impacting crystal packing and solubility .

Physicochemical Properties

- Solubility : Linear alkyl chains (e.g., ethyl) enhance water solubility compared to branched isobutyl or tert-butyl groups. The carbaldehyde group’s polarity may partially offset the lipophilicity of bulky substituents .

- Thermal Stability : tert-Butyl and isobutyl groups improve thermal stability due to increased van der Waals interactions, as seen in similar crystalline pyrazole derivatives .

Biological Activity

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring with an isobutyl group and an aldehyde functional group. Its unique structure allows for various chemical modifications that can enhance its biological activity .

The mechanism of action for this compound largely depends on its derivatives. The aldehyde group can engage in covalent bonding with nucleophilic sites on proteins, leading to altered protein function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological targets .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Compounds based on the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

- Lung Cancer : Inhibition of A549 cell line with IC50 values as low as 0.28 µM .

- Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells .

- Colorectal Cancer : Displaying cytotoxicity against DLD-1 cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.28 |

| Compound from Zheng et al. | HepG2 | 0.74 |

| Compound from Abadi et al. | MDA-MB-231 | 0.49 |

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. Specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored, showing inhibition of cyclooxygenase enzymes (COX). Some compounds exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| Compound A | 0.01 |

| Compound B | 5.40 |

Case Studies and Research Findings

A comprehensive review highlighted the ongoing research into pyrazole derivatives as promising candidates for drug development due to their diverse biological activities . For instance, a study focused on synthesizing new curcumin analogues fused with pyrazole structures demonstrated significant anticancer activity across multiple cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.